GDC-0449: This molecule, containing the (5-(Methylsulfonyl)pyridin-2-yl) moiety, exhibits potent inhibition of the Hedgehog (Hh) signaling pathway, a critical pathway in various cancers. Preclinical studies demonstrate favorable absorption, distribution, metabolism, and excretion (ADME) properties, highlighting its potential as an anticancer agent [ [] - https://www.semanticscholar.org/paper/2fd188abdce58c3c9cb0a408e5a64219677bc670].
BMS-903452: This compound, featuring the (5-(Methylsulfonyl)pyridin-2-yl) group, acts as a GPR119 agonist. Preclinical data demonstrate its efficacy in stimulating glucose-dependent insulin release and promoting GLP-1 secretion, marking its potential as a type 2 diabetes treatment [ [] - https://www.semanticscholar.org/paper/dbe888a03a94db863ba4e7004dfadcc3b8755999].
CAS No.: 901758-09-6
CAS No.: 11006-56-7
CAS No.: 4535-90-4
CAS No.: 13444-85-4
CAS No.: 102-67-0
CAS No.: